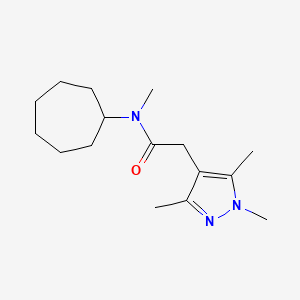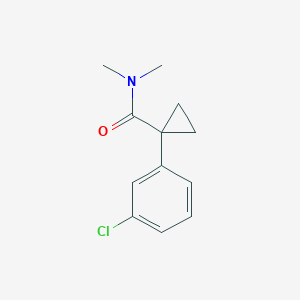![molecular formula C22H22N4O3S2 B7509569 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)
4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide, also known as DTCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide exerts its effects through multiple mechanisms of action, including inhibition of enzyme activity, modulation of ion channels and receptors, and induction of apoptosis. 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has been shown to target specific enzymes, such as carbonic anhydrase IX and histone deacetylases, leading to inhibition of cancer cell growth. In infectious disease research, 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has been shown to target enzymes involved in bacterial and viral replication, leading to inhibition of pathogen growth.
Biochemical and Physiological Effects:
4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has been shown to have both biochemical and physiological effects. Biochemically, 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has been shown to modulate the activity of enzymes, ion channels, and receptors. Physiologically, 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has been shown to inhibit cancer cell growth, inhibit pathogen growth, and modulate neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has several advantages for lab experiments, including its high potency and specificity, its ability to target specific enzymes and receptors, and its potential applications in various fields. However, 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Direcciones Futuras
There are several future directions for research on 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide, including further studies on its mechanisms of action, its potential applications in various fields, and its toxicity profile. Additionally, future research could focus on the development of 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide analogs with improved potency and specificity, as well as the development of novel drug delivery systems for 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide. Finally, future research could investigate the potential use of 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide in combination with other drugs for synergistic effects.
Métodos De Síntesis
4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide can be synthesized through a multi-step process involving the reaction between 2,5-dimethylaniline and thiophosgene, followed by the reaction between the resulting intermediate and 3-aminobenzenesulfonamide. The final step involves the reaction between the resulting intermediate and 4-aminobenzamide.
Aplicaciones Científicas De Investigación
4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has been studied for its potential applications in various fields, including cancer research, infectious disease research, and neuroscience research. In cancer research, 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious disease research, 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes. In neuroscience research, 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has been shown to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-14-6-7-15(2)20(12-14)26-22(30)25-17-10-8-16(9-11-17)21(27)24-18-4-3-5-19(13-18)31(23,28)29/h3-13H,1-2H3,(H,24,27)(H2,23,28,29)(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJWZWNIJJJUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B7509489.png)
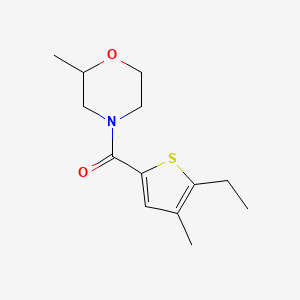


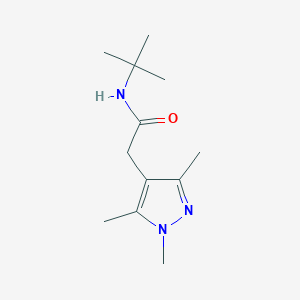

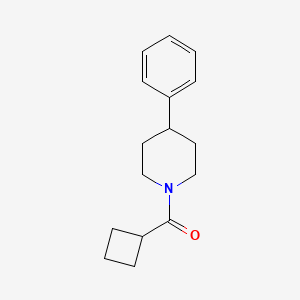
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)

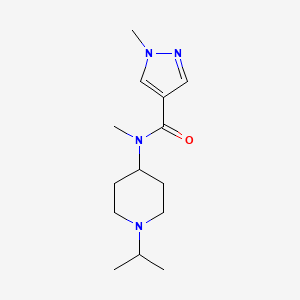
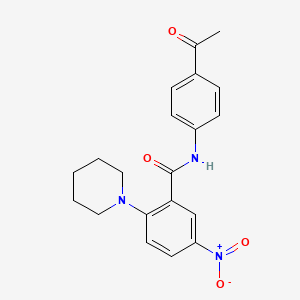
![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)
